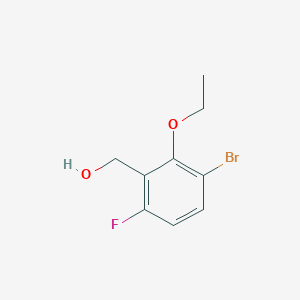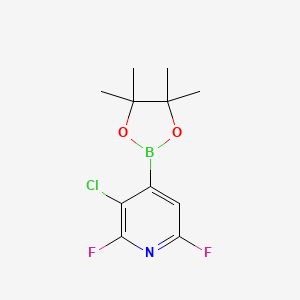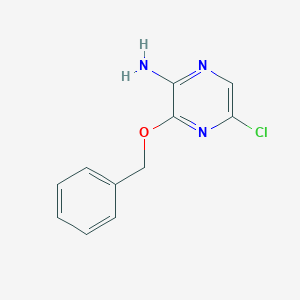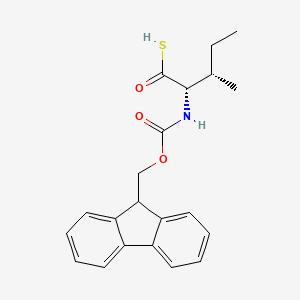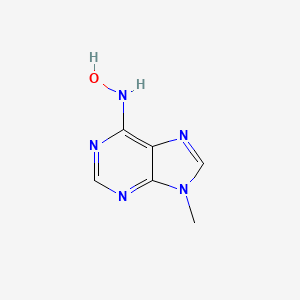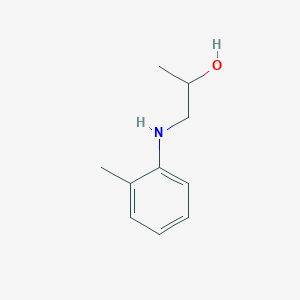
1-o-Toluidino-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-o-Toluidino-2-propanol is an organic compound with the molecular formula C10H15NO. It is a derivative of o-toluidine and propanol, characterized by the presence of a hydroxyl group (-OH) and an amino group (-NH2) attached to a propanol backbone. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
The synthesis of 1-o-Toluidino-2-propanol typically involves the reaction of o-toluidine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods are designed to ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications.
化学反応の分析
1-o-Toluidino-2-propanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions of this compound can lead to the formation of amines or alcohols. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Halogenation and acylation are typical examples of such reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
科学的研究の応用
1-o-Toluidino-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory and analgesic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-o-Toluidino-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of enzymes involved in inflammation, leading to its potential use as an anti-inflammatory agent. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-o-Toluidino-2-propanol can be compared with other similar compounds, such as:
o-Toluidine: While o-toluidine is a precursor to this compound, it lacks the hydroxyl group present in the latter. This difference in functional groups leads to variations in reactivity and applications.
2-Amino-2-methyl-1-propanol: This compound is structurally similar but differs in the position of the amino group. The presence of the amino group at different positions affects the compound’s chemical properties and reactivity.
1-(Propylamino)-3-(4-toluidino)-2-propanol: This compound has a similar structure but includes an additional propylamino group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it suitable for a wide range of applications.
特性
CAS番号 |
94-55-3 |
|---|---|
分子式 |
C10H15NO |
分子量 |
165.23 g/mol |
IUPAC名 |
1-(2-methylanilino)propan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)11-7-9(2)12/h3-6,9,11-12H,7H2,1-2H3 |
InChIキー |
NABBCKTTXYATHB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


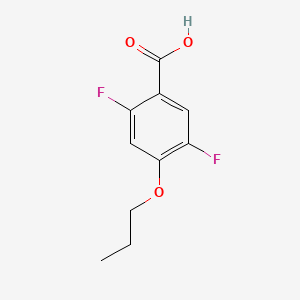
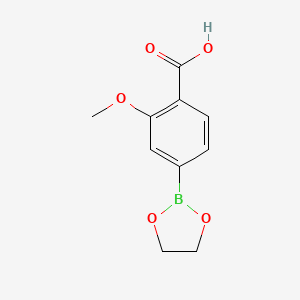
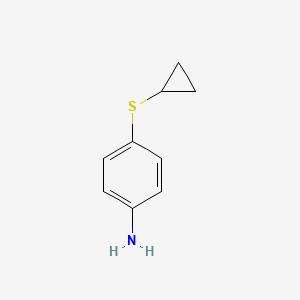
![1-Bromo-4-[cyclopropyl(difluoro)methyl]benzene](/img/structure/B14021287.png)

